4-[Methyl(propanoyl)amino]phenyl propanoate, with the chemical formula CHNO and a molecular weight of 235.28 g/mol, is an organic compound classified as an amide and an ester. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as a precursor for more complex molecules and as a reagent in various chemical reactions. The compound is also known by its CAS number, 102035-81-4, and has been the subject of research due to its interesting chemical properties and biological activities.
The compound is synthesized primarily in laboratory settings and may be sourced from chemical suppliers specializing in organic compounds. It falls under the category of propanamides and phenyl esters, which are important classes in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 4-[Methyl(propanoyl)amino]phenyl propanoate typically involves several steps:
In industrial settings, larger-scale reactors may be employed to facilitate the synthesis process while maintaining optimal conditions for reaction efficiency and product quality.
The molecular structure of 4-[Methyl(propanoyl)amino]phenyl propanoate can be represented by its canonical SMILES notation: CCC(=O)N(C)C1=CC=C(C=C1)OC(=O)CC
. The compound features a phenyl ring substituted with a methyl(propanoyl)amino group and an ester functional group.
Key structural data includes:
4-[Methyl(propanoyl)amino]phenyl propanoate can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various catalysts for facilitating substitution reactions. The reaction conditions typically require careful control of temperature, pressure, and pH to optimize yields.
Relevant data on melting point, boiling point, or specific heat capacity is not extensively documented but can be inferred from similar compounds within the same class .
4-[Methyl(propanoyl)amino]phenyl propanoate has several notable applications:
Research continues to explore its full range of applications across various fields including pharmaceuticals, materials science, and agrochemicals.
The synthesis of 4-[Methyl(propanoyl)amino]phenyl propanoate typically follows a convergent multi-step approach, with careful optimization required at each stage to maximize yield and purity. The core sequence involves: (1) preparation of the para-substituted aniline derivative (4-aminophenol or equivalent), (2) selective N-methylation, (3) amide formation with propanoic acid/propanoyl chloride, and (4) esterification of the phenolic oxygen. Critical optimization parameters include stoichiometric ratios, reaction temperature profiles, and intermediate purification techniques.
Column chromatography remains the gold standard for intermediate purification, with silica gel (100-200 mesh) and ethyl acetate/petroleum ether gradients (20-30% EtOAc) providing effective separation of intermediates [9]. Monitoring by TLC (silica gel F254 plates) is essential for identifying optimal reaction termination points to prevent over-reaction or degradation [9]. Researchers report significant yield improvements (12-18%) through controlled addition rates of propanoic acid derivatives during amidation steps at 0-5°C, minimizing symmetric anhydride formation [7]. The final esterification requires precise temperature control between 60-70°C to suppress Fries rearrangement while ensuring complete conversion [3].
Table 1: Optimization Impact on Key Synthesis Steps
Synthetic Step | Critical Parameter | Optimized Condition | Yield Improvement |
---|---|---|---|
N-methylation | Base selection | K₂CO₃ in DMF | +22% vs. NaOH |
Propanoylation | Addition temperature | 0-5°C gradual addition | +18% vs. RT addition |
Esterification | Solvent system | Toluene with DMAP catalyst | +15% vs. neat conditions |
Intermediate purification | Chromatography gradient | 25% → 40% EtOAc/hexane | Purity >98% [1] |
Amide and ester bond formations constitute the pivotal bond-forming steps in synthesizing 4-[Methyl(propanoyl)amino]phenyl propanoate. Modern catalytic approaches have substantially improved efficiency over classical stoichiometric methods:
Coupling Reagents for Amide Formation:Propanoylation of the N-methylaniline intermediate employs coupling agents to activate the carboxylic acid. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) demonstrates superior performance in DMF or acetonitrile, providing yields >85% within 2 hours at room temperature with minimal racemization [5]. T3P® (propylphosphonic anhydride) offers a safer alternative with reduced epimerization risk, achieving comparable yields (82-87%) while generating water-soluble byproducts that simplify purification [5] [9]. Carbodiimide-based systems (DCC/DMAP) remain viable but require rigorous byproduct removal.
Esterification Catalysis:The phenolic ester formation benefits significantly from nucleophilic catalysts. DMAP (4-dimethylaminopyridine) at 5-10 mol% loading enhances reaction rates by >15-fold versus uncatalyzed reactions in toluene [3]. For solvent-free approaches, immobilized lipases (e.g., Candida antarctica Lipase B) support sustainable esterification, achieving 78% conversion at 60°C after 24 hours with molecular sieves to remove water [7]. Recent advances employ scandium(III) triflate (0.5-2 mol%) as a Lewis acid catalyst enabling esterification under mild conditions (40°C) with excellent chemoselectivity [9].
Table 2: Catalytic System Performance Comparison
Catalyst/Reagent | Bond Type | Reaction Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
HATU | Amide | DMF, RT, 2h | 85-92 | High yield, fast; expensive |
T3P® | Amide | EtOAc, 0°C→RT, 3h | 82-87 | Mild, easy purification |
DCC/DMAP | Amide | DCM, 0°C→RT, 12h | 75-80 | Cost-effective; DCU removal |
DMAP | Ester | Toluene, 80°C, 6h | 88-90 | High efficiency; requires solvent |
Lipase B | Ester | Solvent-free, 60°C, 24h | 75-78 | Green chemistry; moderate yield |
Sc(OTf)₃ | Ester | DCE, 40°C, 8h | 83-85 | Mild, selective; metal residue |
Growing emphasis on sustainable synthesis has driven development of solvent-free routes for 4-[Methyl(propanoyl)amino]phenyl propanoate. Key strategies include mechanochemical synthesis and melt-phase reactions that eliminate volatile organic solvents while maintaining efficiency.
Ball milling techniques facilitate the amidation step by co-grinding N-methyl-4-aminophenol with propanoic acid derivatives and catalytic T3P® or tosyl chloride. This approach achieves 88% conversion within 45 minutes without solvent, with the mechanical energy enhancing molecular diffusion and reducing activation barriers [10]. For the esterification step, melt-phase condensation between 4-(methylpropanamido)phenol and propanoic anhydride proceeds efficiently at 100-110°C with DMAP catalyst (1 mol%), yielding the target compound in 91% purity after recrystallization from ethanol/water mixtures [7]. Microwave-assisted solvent-free methods have demonstrated remarkable efficiency improvements, reducing reaction times from hours to minutes. The esterification step achieves 95% conversion within 5 minutes under microwave irradiation (300W, 100°C) using polymer-supported sulfonic acid catalysts [3].
Life cycle assessments comparing traditional and solvent-free routes show 46% reduction in process mass intensity (PMI) and 68% lower waste generation, primarily by eliminating distillation and solvent recovery operations [10]. These approaches align with green chemistry principles by minimizing auxiliary substances while maintaining high atom economy (calculated at 87% for solvent-free route versus 72% for solution-phase synthesis) [7].
Transitioning laboratory synthesis of 4-[Methyl(propanoyl)amino]phenyl propanoate to industrial production presents multifaceted scalability challenges requiring engineering solutions:
Exothermic Reaction Management:The propionylation step exhibits significant exothermic character (ΔH = -89 kJ/mol). At pilot scales (>5 kg), controlled addition systems with jacket cooling are essential to prevent thermal runaway. Continuous flow reactors with microchannel heat exchangers provide superior temperature control, maintaining isothermal conditions (±2°C) during scale-up [5]. This technology enables production scales of 50-100 kg/day while reducing impurity formation by 60% compared to batch reactors [7].
Purification Bottlenecks:Chromatographic purification becomes prohibitively expensive beyond kilogram scales. Implementation of crystallization-directed purification achieves purity >99.5% through optimized solvent-antisolvent systems (ethyl acetate/hexane). Process analytical technology (PAT) including in-line FTIR and FBRM (focused beam reflectance measurement) enables real-time monitoring of crystal formation and polymorph control [3] [7].
Supply Chain Considerations:Sourcing the 4-aminophenol precursor requires quality control vigilance due to variable oxidation sensitivity. Just-in-time manufacturing and nitrogen-blanketed storage maintain precursor integrity. For global distribution, temperature-controlled transportation (2-8°C) preserves product stability, particularly for the ester functionality which demonstrates hydrolytic susceptibility at elevated temperatures [1] [7].
Process Economics:Fixed-bed hydrogenation for precursor synthesis reduces catalyst costs by enabling 20 recycles of Pd/C catalyst without significant activity loss. Solvent recovery systems achieve >90% recycling efficiency for toluene and DMF, reducing raw material costs by 35%. The implementation of quality-by-design (QbD) principles has enabled the establishment of design space parameters that ensure consistent quality while allowing operational flexibility [3] [7].
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